7-Bromo-3,4-dichloroquinoline
Overview
Description
7-Bromo-3,4-dichloroquinoline: is a heterocyclic organic compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 g/mol It is a derivative of quinoline, a structure known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of quinoline under controlled conditions. For instance, the reaction of quinoline with bromine and chlorine in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3,4-dichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 7-Bromo-3,4-dichloroquinoline is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antimalarial activities. Derivatives of quinoline, including this compound, have shown promise in inhibiting the growth of certain pathogens .
Medicine: The compound is investigated for its potential therapeutic applications. Quinoline derivatives are known for their antimalarial properties, and this compound is being explored for similar uses. Additionally, it is studied for its potential anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dichloroquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to interfere with the DNA replication process of pathogens, thereby inhibiting their growth. In antimalarial applications, it may disrupt the heme detoxification pathway in Plasmodium parasites, leading to their death .
Comparison with Similar Compounds
- 4-Bromo-7,8-dichloroquinoline
- 7-Bromo-4-chloroquinoline
- 7-Bromo-2-chloroquinoline
- 4-Bromo-7-chloroquinoline
- 3-Bromo-4,5,7-trichloroquinoline
- 3-Bromo-4-chloroquinoline
- 6-Bromo-4-chloroquinoline
- 4-Bromo-6-chloroquinoline
- 8-Bromo-4-chloroquinoline
- 8-Bromo-2-chloroquinoline
Uniqueness: 7-Bromo-3,4-dichloroquinoline is unique due to its specific substitution pattern on the quinoline ring. This pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds. Its combination of bromine and chlorine atoms provides a unique set of properties that can be exploited in various applications .
Properties
IUPAC Name |
7-bromo-3,4-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUWRHDAJXUPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671177 | |
Record name | 7-Bromo-3,4-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021435-01-7 | |
Record name | 7-Bromo-3,4-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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